3-Bromo-2-methylbenzamide

Description

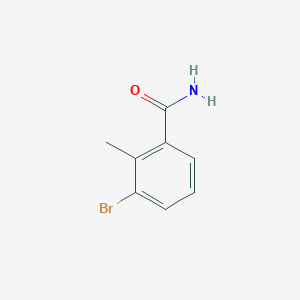

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZVXZARJCFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methylbenzamide (CAS: 919363-09-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that the utility of a chemical intermediate is defined by its synthetic accessibility, purity, and the versatility of its reactive handles. 3-Bromo-2-methylbenzamide, a seemingly simple molecule, embodies these characteristics, positioning it as a valuable building block in the complex landscape of modern drug discovery. This guide moves beyond a simple recitation of properties; it aims to provide a comprehensive understanding of this compound, from its rational synthesis to its potential applications, grounded in established chemical principles and practical, field-proven insights. The protocols and data presented herein are designed to be a self-validating system, empowering researchers to confidently incorporate this intermediate into their synthetic workflows.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic amide with the chemical formula C₈H₈BrNO. The strategic placement of the bromine atom at the 3-position and the methyl group at the 2-position on the benzene ring, ortho to the carboxamide group, imparts specific steric and electronic properties that are crucial for its reactivity and application in synthesis.

| Property | Value | Source |

| CAS Number | 919363-09-0 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |

| InChIKey | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Predicted pKa | 15.39 ± 0.50 | [1] |

These properties suggest a compound with moderate polarity, suitable for a range of organic solvents, and a pKa that is typical for a primary amide.

Strategic Synthesis of this compound

The most logical and efficient synthetic route to this compound commences with its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis, typically proceeding through the activation of the carboxyl group.

Synthesis of the Precursor: 3-Bromo-2-methylbenzoic Acid

A reliable method for the synthesis of 3-bromo-2-methylbenzoic acid involves the ortho-lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation with dry ice (solid carbon dioxide)[2].

Experimental Protocol: Synthesis of 3-Bromo-2-methylbenzoic Acid [2]

Materials:

-

1,3-dibromo-2-methylbenzene

-

tert-Butyl lithium (t-BuLi) in pentane

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Under an inert atmosphere (Argon), dissolve 1,3-dibromo-2-methylbenzene in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of tert-butyl lithium in pentane dropwise, maintaining the temperature below -75 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add crushed dry ice to the reaction mixture in portions.

-

Allow the reaction to warm to room temperature.

-

Acidify the mixture with aqueous HCl to pH 1.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield 3-bromo-2-methylbenzoic acid.

Amidation of 3-Bromo-2-methylbenzoic Acid

The conversion of the carboxylic acid to the primary amide can be efficiently achieved via a two-step, one-pot procedure. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and effective reagents for the formation of the acyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromo-2-methylbenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Aqueous ammonia (NH₄OH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 3-bromo-2-methylbenzoic acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Amidation: Cool the reaction mixture containing the newly formed 3-bromo-2-methylbenzoyl chloride to 0 °C. Slowly add an excess of concentrated aqueous ammonia. A precipitate will form.

-

Work-up: Stir the mixture vigorously for 30 minutes. Dilute with water and extract the product with DCM.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reaction Workflow Diagram

Caption: Synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is paramount for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be complex due to the substitution pattern.

-

Amide Protons (2H): The two protons of the primary amide (-CONH₂) will likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shift can vary but is often found in the δ 5.5-8.5 ppm range.

-

Methyl Protons (3H): The three protons of the methyl group (-CH₃) will appear as a singlet, likely in the δ 2.0-2.5 ppm region, shifted downfield due to the proximity of the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing in the δ 165-175 ppm range.

-

Aromatic Carbons (6C): Six signals will be present in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be shifted to a higher field compared to the others.

-

Methyl Carbon (-CH₃): This signal will appear at the highest field, typically in the δ 15-25 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3100 | N-H stretch (two bands for primary amide) | Amide (-CONH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1660 | C=O stretch (Amide I band) | Amide (-CONH₂) |

| ~1600 | N-H bend (Amide II band) | Amide (-CONH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~750 | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 213 and 215, respectively.

Expected Fragmentation Pattern:

-

Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) would result in an acylium ion at m/z 197/199.

-

Loss of CONH₂: Cleavage of the amide group would lead to a bromomethylphenyl cation at m/z 170/172.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom and the amide functionality provides two key points for diversification.

Role as a Versatile Building Block

The bromine atom is a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of many pharmaceutical agents[3]. The amide group can participate in hydrogen bonding interactions with biological targets and can be further modified.

Drug Development Workflow

Caption: Role in a typical drug discovery workflow.

Potential in Kinase and PARP Inhibitor Synthesis

The benzamide scaffold is a well-established pharmacophore in the design of various enzyme inhibitors, including poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors[3]. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in cancer cells[4]. Kinase inhibitors are another major class of targeted therapies that interfere with cell signaling pathways that are often dysregulated in cancer. The structural motif of this compound provides a solid foundation for the synthesis of libraries of compounds to be screened for such inhibitory activities. The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the hydrophobic pocket of the enzyme's active site, while the amide group can form crucial hydrogen bonds with the protein backbone.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, this compound should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of reactive functional groups, makes it an attractive building block for the construction of diverse molecular libraries. The insights and protocols provided in this guide are intended to facilitate its application in the synthesis of novel bioactive compounds, particularly in the pursuit of new kinase and PARP inhibitors. As with any scientific endeavor, a thorough understanding of the underlying chemistry and a commitment to safe laboratory practices are the cornerstones of success.

References

- 1. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2-methylbenzamide chemical properties and structure

An In-depth Technical Guide to 3-Bromo-2-methylbenzamide: Properties, Synthesis, and Applications for the Research Professional

Introduction

This compound is a halogenated aromatic amide that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a strategically positioned bromine atom and a sterically influencing ortho-methyl group, makes it a valuable intermediate for constructing more complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a scaffold ripe for modification through various cross-coupling reactions and amide functional group transformations. This guide provides a detailed examination of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles.

Physicochemical and Structural Characteristics

The unique arrangement of substituents on the phenyl ring dictates the physical and chemical behavior of this compound. The presence of the bromine atom and the amide group contributes to its polarity and potential for hydrogen bonding, while the methyl group influences its solubility and steric profile.

Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value | Source |

| CAS Number | 919363-09-0 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |

| InChI | InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | [1] |

| InChIKey | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Predicted pKa | 15.39 ± 0.50 | [1] |

Structural Analysis

The structure of this compound consists of a benzene ring substituted with a primary amide group, a bromine atom at the meta-position relative to the amide, and a methyl group at the ortho-position. This substitution pattern is key to its reactivity.

Caption: 2D structure of this compound.

-

¹H NMR: Would show characteristic aromatic proton signals, a singlet for the methyl group, and broad signals for the amide protons.

-

¹³C NMR: Would display distinct signals for the eight carbon atoms, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: Key peaks would include N-H stretching bands for the primary amide (around 3100-3500 cm⁻¹) and a strong C=O stretching band (around 1650 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, which is the isotopic signature of a single bromine atom in the molecule.[3]

Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of this compound proceeds from the commercially available 3-Bromo-2-methylbenzoic acid. The process involves a two-step conversion: activation of the carboxylic acid to a more reactive intermediate, followed by amidation.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol describes the conversion of 3-Bromo-2-methylbenzoic acid to this compound via an acyl chloride intermediate.

PART 1: Formation of 3-Bromo-2-methylbenzoyl Chloride (Acid Activation)

-

System Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 3-Bromo-2-methylbenzoic acid (1.0 eq). The entire apparatus must be dried to prevent premature hydrolysis of the reagents and product.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add thionyl chloride (SOCl₂, ~2-3 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into a highly reactive acyl chloride. This activation is necessary because the carboxylic acid itself is not electrophilic enough to react directly with an ammonia source under mild conditions.[4] The inert atmosphere prevents moisture from decomposing the thionyl chloride and the resulting acyl chloride.[4]

-

-

Reaction: Gently heat the mixture to reflux (typically around 70-80 °C) and maintain for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

-

Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-2-methylbenzoyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.[4]

PART 2: Amidation to Form this compound

-

System Preparation: In a separate flask, cool an excess of concentrated ammonium hydroxide solution (NH₄OH, ~5-10 eq) in an ice-water bath.

-

Reagent Addition: Slowly add the crude 3-Bromo-2-methylbenzoyl chloride from Part 1 to the cold, stirred ammonium hydroxide solution. The addition should be controlled to manage the exothermic reaction.

-

Causality: The highly electrophilic acyl chloride reacts readily with the nucleophilic ammonia. Using a cold, concentrated solution of ammonium hydroxide provides a high concentration of the ammonia nucleophile and helps to dissipate the heat of the reaction, minimizing potential side reactions.[4]

-

-

Reaction & Precipitation: Stir the reaction mixture vigorously for 30-60 minutes as it warms to room temperature. The desired amide product, being less soluble in the aqueous medium, will precipitate as a solid.

-

Workup and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water (to remove ammonium salts) and a small amount of cold diethyl ether or hexane (to remove nonpolar impurities).

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Reactivity, Applications, and Research Potential

The true value of this compound lies in its potential as a synthetic intermediate. Its functional groups provide two key points for chemical modification.

-

Aryl Bromide Reactivity: The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position, forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, enabling the linkage of various aryl or vinyl groups, a common strategy in the synthesis of bioactive molecules.[5]

-

Amide Group Chemistry: The primary amide can undergo various transformations, including dehydration to nitriles, Hofmann rearrangement to anilines, or serve as a hydrogen bond donor/acceptor in interactions with biological targets.

Applications in Drug Discovery and Materials Science:

While specific applications for this compound are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug development.[5] Its derivatives have been investigated for a range of therapeutic targets:

-

Kinase and PARP Inhibitors: The benzamide core is present in numerous inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases.[5] this compound provides a starting point for synthesizing novel analogs for screening against these targets.

-

Cereblon (CRBN) Binders: Recent research has identified benzamide derivatives as effective non-phthalimide binders for Cereblon (CRBN), a critical E3 ligase substrate receptor used in the design of Proteolysis-Targeting Chimeras (PROTACs).[6] The development of stable, selective CRBN ligands is a major goal in the field of targeted protein degradation, and this compound represents a potential scaffold for such discovery efforts.[6]

-

Antimicrobial and Fungicidal Agents: The benzamide structure is also found in compounds with antimicrobial and fungicidal properties, suggesting potential applications in agriculture and medicine.[5]

Safety and Handling

Detailed toxicological properties for this compound have not been fully investigated.[7] However, based on data for structurally related brominated benzaldehydes and benzamides, it should be handled with care. It may cause skin, eye, and respiratory irritation.[8][9][10]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the material's specific Safety Data Sheet (SDS) before use. [9]

Conclusion

This compound is a chemical intermediate of significant strategic value for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis from available precursors make it an attractive starting material. The potential for derivatization at both the aryl bromide and amide functionalities opens avenues for the creation of diverse chemical libraries aimed at discovering novel therapeutics, particularly in the areas of oncology and targeted protein degradation. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their research and development programs.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:919363-09-0 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzamide

Abstract

3-Bromo-2-methylbenzamide is a key structural motif and versatile building block in contemporary medicinal chemistry and materials science. Its utility as a precursor for more complex molecular architectures, particularly in the development of novel therapeutics, necessitates robust and scalable synthetic pathways. This guide provides a comprehensive exploration of the principal synthesis route to this compound, beginning with the strategic synthesis of its carboxylic acid precursor, 3-Bromo-2-methylbenzoic acid. We delve into the mechanistic underpinnings of key transformations, including the Sandmeyer reaction for regioselective bromination and the subsequent amidation of the carboxylic acid. Detailed experimental protocols, troubleshooting strategies, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required for successful synthesis.

Introduction and Physicochemical Profile

The benzamide scaffold is a privileged structure in drug discovery, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The specific substitution pattern of this compound, featuring a bromine atom and a methyl group on the aromatic ring, offers distinct advantages. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular frameworks.[1] The methyl group provides steric and electronic influence, which can be crucial for modulating binding affinity and pharmacokinetic properties. Consequently, this compound is a valuable intermediate in the synthesis of kinase inhibitors, PARP inhibitors, and other biologically active agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 919363-09-0 | [2][3] |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 152-156 °C | [5][6] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for devising an efficient synthesis. The primary disconnection for this compound is the amide C-N bond. This simplifies the target molecule into a carboxylic acid precursor, 3-Bromo-2-methylbenzoic acid , and an ammonia source. This is the most common and reliable forward-synthesis strategy.

Further disconnection of 3-Bromo-2-methylbenzoic acid reveals several potential starting materials. The C-Br bond can be retrosynthetically disconnected to 2-methylbenzoic acid , suggesting a direct bromination approach. Alternatively, the C-COOH bond can be disconnected to reveal a Grignard reagent precursor, or the entire bromo-carboxy aromatic system can be traced back to an amino-substituted precursor, such as 3-Amino-2-methylbenzoic acid , via a Sandmeyer-type transformation. The latter often provides superior regiochemical control.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 3-Bromo-2-methylbenzoic Acid

The successful synthesis of the final product hinges on the efficient and pure preparation of the 3-Bromo-2-methylbenzoic acid intermediate.[4] While several routes exist, the Sandmeyer reaction is often preferred for its high regioselectivity, avoiding the formation of unwanted isomers that can complicate purification.

The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide nucleophile, typically from a copper(I) bromide salt.[7][8] This transformation is a cornerstone of aromatic chemistry due to its broad applicability and predictable outcomes.[7]

The overall workflow involves two main stages:

-

Diazotization: The conversion of the aromatic amine (3-Amino-2-methylbenzoic acid) into an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C).[9][10]

-

Halogenation: The displacement of the diazonium group with bromide, catalyzed by copper(I) bromide (CuBr).[9][10] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [oakwoodchemical.com]

- 4. innospk.com [innospk.com]

- 5. 3-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-Bromo-2-methylbenzamide: Synthesis, Characterization, and Applications

Introduction: Situating 3-Bromo-2-methylbenzamide in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the strategic value of a molecule is often defined by its potential as a versatile synthetic intermediate. This compound, a substituted aromatic amide, represents a quintessential example of such a building block. Its structure, featuring a benzamide core with ortho-methyl and meta-bromo substituents, offers a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental properties, a robust and logical synthesis protocol, predictive characterization, and its potential as a precursor for complex molecular architectures. The bromine atom serves as a key functional "handle" for advanced cross-coupling reactions, while the amide and methyl groups modulate solubility, conformation, and metabolic stability, making this compound a molecule of significant interest.

Core Molecular and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a solid at room temperature, with its key identifiers and computed properties summarized below. These data are critical for reaction planning, dosage calculations, and analytical method development.

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| CAS Number | 919363-09-0 | [1] |

| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |

| InChI Key | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Predicted pKa | 15.39 ± 0.50 | [1] |

Molecular Structure Diagram

The spatial arrangement of the atoms dictates the molecule's reactivity and interaction with biological targets. The ortho-methyl group, in particular, creates a specific steric environment around the amide functionality.

Caption: 2D structure of this compound.

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes are conceivable, a highly reliable and scalable approach proceeds from the commercially available precursor, 3-bromo-2-methylbenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, typically achieved by activating the carboxyl group followed by amination.

The chosen two-step protocol involves the formation of an acyl chloride intermediate, which is a common and effective method for activating the carboxylic acid. Thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The subsequent reaction with aqueous ammonia provides the desired primary amide.

Experimental Workflow: From Carboxylic Acid to Amide

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

PART A: Synthesis of 3-Bromo-2-methylbenzoyl chloride

-

System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 3-bromo-2-methylbenzoic acid (1.0 eq).[2]

-

Solvent and Catalyst: Add a suitable inert solvent such as toluene or dichloromethane, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise via the dropping funnel at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be directed to a scrubber.

-

Reaction: Upon completion of the addition, heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC or by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.

PART B: Synthesis of this compound

-

System Preparation: Prepare a beaker with a stirred, cooled (0°C, ice bath) solution of concentrated ammonium hydroxide (~10 eq).

-

Amination: Slowly add the crude 3-bromo-2-methylbenzoyl chloride (dissolved in a minimal amount of an inert, anhydrous solvent like THF if necessary) to the cold ammonium hydroxide solution. This step is highly exothermic and a precipitate will form immediately. The slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Completion: Allow the mixture to stir for an additional 30-60 minutes in the ice bath, then warm to room temperature and stir for another hour to ensure complete reaction.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove ammonium salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Spectroscopic and Analytical Characterization (Predictive)

While a dedicated experimental spectrum for this compound is not widely published, its structure can be confidently confirmed using standard analytical techniques. The expected spectral data are predicted based on the known effects of its constituent functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The aromatic region should display three protons with complex splitting patterns (a triplet and two doublets) characteristic of a 1,2,3-trisubstituted benzene ring. The methyl group (-CH₃) should appear as a singlet at approximately 2.4-2.5 ppm. The two protons of the primary amide (-NH₂) will appear as a broad singlet, typically in the range of 5.5-7.5 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should reveal eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide will be the most downfield signal, expected around 168-172 ppm. The aromatic carbons will appear in the typical 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will be the most upfield signal, expected around 20-22 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. The most characteristic peaks will be:

-

N-H Stretching: Two distinct peaks (symmetric and asymmetric stretching) for the primary amide N-H bonds in the region of 3100-3400 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption for the amide carbonyl group (Amide I band) around 1650-1680 cm⁻¹.

-

N-H Bending: An absorption for the N-H bend (Amide II band) near 1600-1640 cm⁻¹.

-

C-Br Stretching: A peak in the fingerprint region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺, which is a definitive indicator of a monobrominated compound. Common fragmentation patterns would include the loss of the amide group.

Reactivity, Synthetic Utility, and Potential Applications

The true value of this compound lies in its potential as a synthetic intermediate. Its chemical reactivity is dominated by the bromine atom and the amide functionality.

-

Cross-Coupling Reactions: The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This is the most significant aspect of its utility.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or vinyl groups, creating complex bi-aryl structures.

-

Heck Reaction: Coupling with alkenes introduces alkenyl substituents.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

-

-

Amide Group Reactivity: The amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be reduced to an amine.

Applications in Drug Discovery:

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Halogenated benzamides, like the title compound, serve as crucial starting points for creating libraries of novel compounds for screening.[3] Its derivatives have potential in several therapeutic areas:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted benzamide core that can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[3]

-

PARP Inhibitors: The benzamide moiety is a known pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy, particularly for tumors with BRCA1/2 mutations.[3]

-

Cereblon (CRBN) Binders: Novel benzamide derivatives are being explored as non-phthalimide ligands for Cereblon, a key protein in targeted protein degradation using technologies like PROTACs (Proteolysis-targeting chimeras).[4]

By leveraging cross-coupling reactions at the bromine position, researchers can rapidly diversify the structure to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[5]

Safety and Handling

-

GHS Hazard Classification (Predicted):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Researchers must always consult a comprehensive, institutionally approved chemical hygiene plan and perform a risk assessment before handling any new or undocumented chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Bromo-2-methylbenzamide (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-2-methylbenzamide

This guide provides a detailed analysis of the spectroscopic data for this compound (C₈H₈BrNO), a substituted aromatic amide of interest to researchers in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is fundamental for confirming its synthesis, assessing its purity, and elucidating its structure. This document synthesizes predictive analysis based on established chemical principles with data from analogous structures to offer a comprehensive characterization, grounded in the pillars of scientific expertise and trustworthiness.

The structural identity of a compound is the bedrock of all subsequent research. In drug development, an unambiguous structural confirmation, provided by the orthogonal techniques of NMR, IR, and Mass Spectrometry, is not merely a procedural step but a prerequisite for advancing a candidate. This guide explains the causality behind the expected spectral features of this compound, providing field-proven protocols for data acquisition.

Molecular Structure

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a benzene ring substituted with a bromine atom, a methyl group, and a primary amide group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

Starting materials for the synthesis of 3-Bromo-2-methylbenzamide

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and widely implemented synthetic route for this compound, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the conversion of the readily accessible starting material, 3-Bromo-2-methylbenzoic acid, into the target amide. This document elucidates the chemical principles, explains the causality behind experimental choices, and provides a detailed, field-proven protocol suitable for laboratory-scale synthesis. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis

A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. The target molecule contains an amide functional group, which is most commonly formed by creating a bond between a carboxylic acid derivative and an amine.

This disconnection approach points to 3-Bromo-2-methylbenzoic acid as an ideal and commercially available starting material. The synthesis, therefore, simplifies into a two-step process: activation of the carboxylic acid, followed by amidation.

Caption: Retrosynthetic analysis of this compound.

Starting Material: 3-Bromo-2-methylbenzoic Acid

3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) is a white to off-white crystalline powder that serves as an excellent precursor for this synthesis.[1][2] Its selection is based on several key factors:

-

Structural Integrity : It already contains the required carbon skeleton and the bromo- and methyl- substituents in the correct positions on the aromatic ring.

-

Reactivity : The carboxylic acid group is readily converted into more reactive intermediates, such as an acyl chloride, facilitating nucleophilic attack.[3]

-

Commercial Availability : It is widely available from various chemical suppliers, ensuring a consistent and pure source for research and development.[2][4]

Table 1: Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Bromo-2-methylbenzoic acid | 76006-33-2 | C₈H₇BrO₂ | 215.04 | 152-156 |

| 3-Bromo-2-methylbenzoyl chloride | 21900-48-1 | C₈H₆BrClO | 233.49 | N/A (Used in situ) |

| This compound | 252865-99-5 | C₈H₈BrNO | 214.06 | 168-172 |

Synthetic Pathway: From Carboxylic Acid to Benzamide

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction, which forms a stable and unreactive carboxylate-ammonium salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.

Step 1: Activation via Acyl Chloride Formation

The most common and effective method for activating a carboxylic acid is to convert it into an acyl chloride.[3][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the convenient nature of its by-products.

Mechanism and Rationale: The reaction proceeds by nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion. A subsequent elimination, often facilitated by a catalytic amount of N,N-dimethylformamide (DMF), releases the gaseous by-products sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6]

The key advantages of using thionyl chloride are:

-

High Reactivity : It readily converts the carboxylic acid to the highly reactive acyl chloride.

-

Gaseous By-products : The formation of SO₂ and HCl gases helps to drive the reaction to completion according to Le Châtelier's principle.[6]

-

Ease of Removal : Excess thionyl chloride can be easily removed by distillation under reduced pressure due to its low boiling point (76 °C).[6]

Step 2: Amidation of the Acyl Chloride

The generated 3-bromo-2-methylbenzoyl chloride is a potent electrophile. It is not typically isolated but is used directly (in situ) in the subsequent reaction.[7] This intermediate readily reacts with a nucleophilic amine source, such as aqueous ammonia, to form the desired this compound.

This transformation is a classic example of nucleophilic acyl substitution, often performed under conditions similar to the Schotten-Baumann reaction.[3] The reaction is typically fast and proceeds with high yield at room temperature. A base is required to neutralize the HCl by-product generated during the reaction, preventing the protonation of the ammonia nucleophile.[6]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 3-Bromo-2-methylbenzoyl chloride

-

Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-methylbenzoic acid (5.0 g, 23.25 mmol).

-

Reagent Addition : Under an inert atmosphere (e.g., nitrogen), carefully add thionyl chloride (5.0 mL, 68.5 mmol, ~3 equivalents) to the flask, followed by 2-3 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[6]

-

Reaction : Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-3 hours. The reaction is complete when the solid starting material has fully dissolved and the evolution of gas has ceased.[6]

-

Workup : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-Bromo-2-methylbenzoyl chloride is a light-yellow oil and is used directly in the next step without further purification.[6]

Part B: Synthesis of this compound

-

Preparation : In a separate 250 mL flask, cool 50 mL of concentrated aqueous ammonium hydroxide (28-30%) in an ice-water bath.

-

Reagent Addition : Dissolve the crude 3-Bromo-2-methylbenzoyl chloride from Part A in 20 mL of a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form immediately.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

-

Isolation : Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Purification : Wash the crude product on the filter with copious amounts of cold deionized water to remove any ammonium salts. Further wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

-

Drying : Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight. The final product should be a white crystalline solid.

Process and Safety Workflow

The following diagram outlines the key stages and safety considerations for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved from 3-Bromo-2-methylbenzoic acid through a robust, two-step sequence involving the formation of an acyl chloride intermediate followed by amidation. This method, utilizing thionyl chloride for acid activation, is a cornerstone of organic synthesis due to its high yields and operational simplicity. The protocol described herein provides a reliable framework for researchers requiring access to this important chemical intermediate for applications in drug discovery and development.

References

- 1. innospk.com [innospk.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 3-Bromo-2-methylbenzoic acid - Amerigo Scientific [amerigoscientific.com]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of chemical compounds is of paramount importance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for naming organic compounds, ensuring that a chemical name corresponds to a single, unique structure. This guide offers an in-depth exploration of the IUPAC nomenclature for 3-Bromo-2-methylbenzamide and its related isomers, providing a foundational understanding for scientists working with these and similar molecular scaffolds. Substituted benzamides are a significant class of compounds with a wide range of biological activities, making a thorough grasp of their nomenclature essential for clear communication and successful research.[1][2][3][4]

Part 1: Core Principles of IUPAC Nomenclature for Substituted Benzamides

The systematic naming of a substituted benzamide, such as this compound, follows a hierarchical set of rules established by IUPAC. These rules prioritize functional groups and ensure the lowest possible locants (numbers) for substituents on the parent structure.

Identifying the Principal Functional Group and Parent Compound

The first step is to identify the principal functional group, which determines the suffix of the name. In the case of this compound, the amide group (-CONH₂) is the highest priority functional group present.[5][6][7][8] This makes "benzamide" the parent name, derived from benzoic acid.

Numbering the Benzene Ring

Once the parent compound is identified as benzamide, the carbon atom of the benzene ring attached to the carbonyl group of the amide is assigned the number 1 position (C1). The ring is then numbered to give the substituents the lowest possible locants.

For this compound, the numbering proceeds as follows:

-

The carbon attached to the -CONH₂ group is C1.

-

Numbering clockwise or counter-clockwise, the substituents (bromo and methyl) must be assigned the lowest possible numbers.

-

Numbering in the direction that gives the methyl group position 2 and the bromo group position 3 is the correct approach.

Alphabetical Listing of Substituents

Substituents are listed in alphabetical order, regardless of their numerical position. In this case, "bromo" comes before "methyl."

Therefore, the systematic IUPAC name is This compound .

Part 2: Isomers of Bromo-methyl-benzamide

Disubstituted benzene rings can exist as three possible positional isomers: ortho (1,2), meta (1,3), and para (1,4).[9][10][11][12] For bromo-methyl-benzamide, where the benzamide moiety itself is the primary substituent, there are several possible isomers depending on the relative positions of the bromo and methyl groups on the benzene ring.

Structural Isomers and Their IUPAC Names

Below is a table summarizing the possible isomers of bromo-methyl-benzamide, along with their correct IUPAC names.

| IUPAC Name | Structure |

| 2-Bromo-3-methylbenzamide | (Structure) |

| 2-Bromo-4-methylbenzamide | (Structure) |

| 2-Bromo-5-methylbenzamide | (Structure) |

| 2-Bromo-6-methylbenzamide | (Structure) |

| This compound | (Structure) |

| 3-Bromo-4-methylbenzamide | (Structure) |

| 3-Bromo-5-methylbenzamide | (Structure) |

| 4-Bromo-2-methylbenzamide | (Structure) |

| 4-Bromo-3-methylbenzamide | (Structure) |

| 5-Bromo-2-methylbenzamide | (Structure) |

Note: The visual representation of chemical structures is crucial for understanding isomerism. Due to the text-based format, diagrams are described but not visually rendered in this table.

Visualization of the IUPAC Naming Logic

The following diagram, generated using Graphviz, illustrates the decision-making process for naming this compound according to IUPAC rules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 11. byjus.com [byjus.com]

- 12. How many isomers are possible for a disubstituted benzene ? What is the relationship between them ? [allen.in]

Potential hazards and safety information for 3-Bromo-2-methylbenzamide

An In-depth Technical Guide to the Potential Hazards and Safety Information for 3-Bromo-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated aromatic amide whose toxicological properties have not been thoroughly investigated. However, available data from suppliers and chemical databases indicate that it should be handled with caution. The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures necessary for minimizing risk in a laboratory setting. Adherence to the protocols outlined herein is critical for ensuring personnel safety and maintaining a compliant research environment.

Chemical Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental to safe handling.

| Property | Value | Reference |

| Chemical Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 919363-09-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₈BrNO | --INVALID-LINK--[1] |

| Molecular Weight | 214.06 g/mol | --INVALID-LINK--[2] |

| Appearance | Solid (Assumed based on related compounds) | N/A |

| pKa (Predicted) | 15.39 ± 0.50 | --INVALID-LINK--[1] |

Hazard Identification and GHS Classification

According to data provided by chemical suppliers under the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns are its irritant properties.

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements (P-statements) dictates the necessary measures to prevent and respond to exposure. Key statements include:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[5][6]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[5][6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][5]

Caption: GHS Pictogram and associated hazard statements.

Toxicological Information

Core Insight: The most critical piece of information for researchers is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3][7] This lack of comprehensive data necessitates a conservative approach, treating the compound as potentially harmful beyond its known irritant effects.

-

Acute Effects:

-

Skin Contact: Causes irritation, which may manifest as redness and discomfort at the site of contact.[4]

-

Eye Contact: Causes serious irritation, potentially leading to redness and profuse watering.[4]

-

Inhalation: May cause irritation of the throat and respiratory tract, with symptoms like a feeling of tightness in the chest, coughing, or wheezing.[4]

-

Ingestion: Harmful if swallowed.[3][5][7] May cause soreness and redness of the mouth and throat.[4]

-

-

Chronic Effects: No data is available regarding long-term exposure, carcinogenicity, mutagenicity, or reproductive toxicity.[7]

Experimental Protocols: Safe Handling and Storage

Given the hazard profile, stringent operational protocols are mandatory. All work must be predicated on the principle of minimizing exposure.

Engineering Controls and Work Practices

The causality behind these controls is to create a physical barrier between the researcher and the chemical, preventing inhalation of dust and contact with skin or eyes.

-

Designated Work Area: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[4]

-

Ventilation: Ensure the fume hood has sufficient airflow and is functioning correctly before beginning work. Mechanical exhaust is required.[3]

-

Handling: Avoid direct contact with the substance.[4] Avoid the formation and spread of dust and aerosols.[7] Use non-sparking tools where applicable.[8]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[3][7] Do not eat, drink, or smoke in the work area.[3][5]

-

Contamination: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][9]

Storage Conditions

Proper storage is a self-validating system to ensure chemical stability and prevent accidental release.

-

Container: Keep the container tightly closed in its original packaging.[4]

-

Environment: Store in a cool, dry, and well-ventilated area.[3][4] Recommended storage temperatures from related compounds suggest 2-8°C or 10-25°C.[3][7]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[10] The compound may also be light-sensitive.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to provide comprehensive protection. The choice of specific equipment must be based on a risk assessment of the planned experiment.

| PPE Category | Specification & Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[7] For procedures with a higher risk of splashes, a face shield should be worn in addition to goggles.[7][11] |

| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[3][4] Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.[7] |

| Skin/Body Protection | A laboratory coat (flame-retardant recommended) must be worn and kept buttoned.[12] For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is advised.[12] Closed-toe shoes are mandatory.[12] |

| Respiratory Protection | All work should be done in a fume hood. If a fume hood is not available or if engineering controls fail, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., P95) must be used.[3][7] A self-contained breathing apparatus (SCBA) must be available for emergency situations.[4] |

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, irregular, or has stopped, administer artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation occurs or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention, consulting an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[5] Wash out the mouth with water, provided the person is conscious.[3][4] Call a physician or poison control center immediately.[3][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][5]

-

Specific Hazards: During combustion, the compound may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide (HBr).[4]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Do not touch spilled material. Wear full PPE as described in Section 5. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains, soil, or surface water.[3][4]

-

Containment and Cleanup: For a solid spill, carefully sweep up or vacuum the material without creating dust and place it into a suitable, closed, and labeled container for disposal.[7] For solutions, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[4] Thoroughly clean the contaminated area afterward.[3]

Caption: A generalized workflow for responding to a chemical exposure event.

Disposal Considerations

Chemical waste must be managed to ensure the safety of personnel and the environment.

-

Waste Treatment: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7] Do not dispose of the material into drains or the environment.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[7] All waste disposal must be in accordance with local, regional, and national regulations.[3]

References

- 1. Page loading... [guidechem.com]

- 2. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. canbipharm.com [canbipharm.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. benchchem.com [benchchem.com]

Historical Context & Emergence in Chemical Synthesis

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 3-Bromo-2-methylbenzamide

Abstract: this compound (CAS No. 919363-09-0) has emerged from relative obscurity to become a pivotal building block in modern medicinal chemistry.[1][2] While its initial discovery is not marked by a singular breakthrough, its history is defined by its enabling role in the synthesis of complex, high-value molecules. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic methodologies, and its critical application as a key intermediate in the development of targeted therapeutics, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors.[3][4] Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven protocols to provide a comprehensive resource on this important chemical entity.

The history of this compound is not that of a target molecule but of a strategic intermediate. Its appearance in the scientific and patent literature coincides with the intensified search for novel therapeutics in oncology. The specific arrangement of the bromo, methyl, and benzamide functionalities provides a unique chemical handle for constructing complex heterocyclic scaffolds. Its primary significance is inextricably linked to the development of PARP inhibitors, a class of drugs that exploit the concept of synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.[5][6] The demand for efficient routes to molecules like Talazoparib necessitated the development and optimization of synthetic pathways involving key fragments like this compound.[7]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 919363-09-0 | [1][2][8] |

| Molecular Formula | C₈H₈BrNO | [1][8] |

| Molecular Weight | 214.06 g/mol | [1][9] |

| Canonical SMILES | CC1=C(C=CC=C1Br)C(=O)N | [1] |

| InChI Key | OADZVXZARJCFMF-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Predicted pKa | 15.39 ± 0.50 | [1] |

Characterization via standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential for confirming identity and purity post-synthesis.

Robust Synthetic Strategies

The most reliable and scalable synthesis of this compound is achieved through the direct amidation of its corresponding carboxylic acid. This method is favored due to the commercial availability and stability of the starting material, 3-Bromo-2-methylbenzoic acid.[10]

Primary Synthetic Route: Amidation of 3-Bromo-2-methylbenzoic Acid

This pathway involves the activation of the carboxylic acid group of 3-Bromo-2-methylbenzoic acid to facilitate nucleophilic attack by an ammonia source. The use of peptide coupling agents is the standard, state-of-the-art approach for this transformation, as it proceeds under mild conditions with high efficiency and minimizes side reactions.

Causality of Experimental Choices:

-

Coupling Agents (EDC/HOBt or HATU): Carbodiimides like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of HOBt or HATU traps this intermediate to form an active ester, which is less prone to side reactions (like racemization in chiral systems) and reacts cleanly with the amine. This two-stage activation is crucial for high-purity amide formation.

-

Solvent (DMF/DCM): Anhydrous polar aprotic solvents like DMF or DCM are chosen to ensure all reagents remain in solution while not participating in the reaction (unlike protic solvents).

-

Base (DIPEA): A non-nucleophilic organic base is required to neutralize the ammonium salt formed and to scavenge any acid generated during the reaction, driving the equilibrium towards product formation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Bromo-2-methylbenzoic acid (1.0 eq)[10]

-

Ammonium chloride (NH₄Cl) (1.2 eq)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or EDC/HOBt (1.2 eq each)[11]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-2-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: Add ammonium chloride (1.2 eq) and HATU (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Base Addition: Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The reaction is often mildly exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted acid, DMF, and excess reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Critical Role in Pharmaceutical Synthesis: The Case of PARP Inhibitors

The primary industrial and academic value of this compound lies in its role as a precursor for PARP inhibitors.[3][12] PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with deficient double-strand break repair mechanisms (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and targeted cell death—a concept known as synthetic lethality.[6][13]

Talazoparib, a potent PARP inhibitor, utilizes this compound as a core structural fragment.[7] The benzamide moiety is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme, while the bromo- and methyl-substituted phenyl ring serves as an anchor point for building the rest of the complex heterocyclic structure.

Caption: Role of this compound in Talazoparib synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data is limited, related benzamides and bromo-aromatic compounds may cause skin, eye, and respiratory irritation.[14] A full safety data sheet (SDS) from the supplier should be consulted before use.

Conclusion and Future Perspectives

This compound exemplifies the critical role of well-designed chemical building blocks in modern drug discovery. Its history is tied to the successful clinical translation of PARP inhibitors, and its future utility will likely expand as chemists continue to explore its reactivity in the synthesis of new molecular entities. The robust and scalable synthetic protocols available make it an accessible and valuable tool for researchers aiming to construct novel therapeutics targeting a range of diseases. As synthetic methodologies advance, the demand for such strategically functionalized intermediates is poised to grow, solidifying the importance of this compound in the synthetic chemist's toolbox.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:919363-09-0 | Chemsrc [chemsrc.com]

- 3. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. uspharmacist.com [uspharmacist.com]

- 7. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]

- 8. This compound [oakwoodchemical.com]

- 9. 2-Bromo-3-methylbenzamide | C8H8BrNO | CID 21779708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Bromo-2-methylbenzoic acid 97 76006-33-2 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eu-opensci.org [eu-opensci.org]

- 14. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Bromo-2-methylbenzamide Derivatives: A Versatile Scaffold for Medicinal Chemistry

Introduction: The Strategic Importance of the 3-Bromo-2-methylbenzamide Scaffold

In the landscape of modern medicinal chemistry, the benzamide moiety stands as a privileged structure, integral to a wide array of therapeutic agents. Its ability to engage in key hydrogen bonding interactions makes it a frequent component in the design of enzyme inhibitors and receptor modulators. The strategic introduction of a bromine atom and a methyl group, as in the this compound scaffold, offers a powerful platform for the development of novel therapeutics. This arrangement provides a handle for further molecular elaboration through cross-coupling reactions while the methyl group can influence conformation and metabolic stability. Derivatives of this scaffold have shown promise in various therapeutic areas, including as inhibitors of poly(ADP-ribose) polymerase (PARP) for oncology applications and as Bcr-Abl kinase inhibitors for chronic myeloid leukemia.[1] This guide provides detailed protocols for the synthesis of this compound and its subsequent derivatization, offering insights into the chemical principles that underpin these transformations.

Synthetic Strategy: From Carboxylic Acid to a Versatile Amide Intermediate

The overall synthetic strategy is a two-step process. First, the commercially available 1,3-dibromo-2-methylbenzene is converted to the key intermediate, 3-bromo-2-methylbenzoic acid. This is followed by the amidation of the carboxylic acid to yield the target this compound. This primary amide then serves as a versatile platform for further diversification, for instance, through Suzuki-Miyaura cross-coupling reactions.

Caption: Synthetic workflow from starting material to derivatives.

PART 1: Synthesis of 3-Bromo-2-methylbenzoic Acid